molecular formula C19H19N3O2 B2642452 4-[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 41554-26-1

4-[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No. B2642452
CAS RN: 41554-26-1
M. Wt: 321.38
InChI Key: UBIDTHVOXVZXTG-CAPFRKAQSA-N
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Description

The compound “4-[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one” is a chemical substance with the molecular formula C19H19N3O2 . It is related to a class of compounds that have been synthesized from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 1,3-Benzoxathiol-2-one derivatives were synthesized by reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea . The highest yields were obtained in the reactions with thiourea in ethanol in the presence of hydrochloric acid .


Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis . Single crystal X-ray diffraction studies have also been used to determine the molecular structure of similar compounds .


Chemical Reactions Analysis

The reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate have been studied . The main factor determining the direction of the reaction is the energy of the primary transition state .


Physical And Chemical Properties Analysis

The predicted properties of the compound include a boiling point of 432.4±55.0 °C and a density of 1.18±0.1 g/cm3 . The predicted pKa value is 7.32±0.40 .

Scientific Research Applications

Antiepileptic Activity

A study by Rajak et al. (2013) synthesized novel compounds structurally related to 4-[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one, exploring their potential as antiepileptic agents. The compounds showed promising anticonvulsant activities in various models, indicating their potential application in epilepsy treatment (Rajak et al., 2013).

Corrosion Inhibition

In a study by Wang et al. (2006), derivatives of bipyrazole, which include structural elements of 4-[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one, were investigated for their corrosion inhibiting properties. Using density functional theory, the study provided insights into the efficiency and reactive sites of these compounds as corrosion inhibitors (Wang et al., 2006).

Polyaniline Models and Electron Transfer

A research by Lokshin et al. (2001) examined compounds structurally related to 4-[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one as models for polyaniline emeraldine base. The study focused on the intermolecular proton-electron transfer and formation of aggregates in solutions, contributing to the understanding of electron transfer in low-molecular-weight polyaniline models (Lokshin et al., 2001).

Photolysis and Reactivity Studies

Guizzardi et al. (2001) conducted a study on the photolysis and reactivity of compounds related to 4-[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one, providing valuable insights into the behavior of these compounds under specific conditions, which could be relevant for understanding their reactivity in various applications (Guizzardi et al., 2001).

properties

IUPAC Name

4-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-11-17(23)13(2)10-16(12)20-18-14(3)21(4)22(19(18)24)15-8-6-5-7-9-15/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIDTHVOXVZXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C(=CC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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